1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine
Description
1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine is a cyclopropanamine derivative featuring a methyl-substituted pyridinyloxy moiety. The compound’s core structure includes a cyclopropane ring linked to an amine group via a methylene bridge, with a 6-methylpyridin-3-yloxy substituent.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-[(6-methylpyridin-3-yl)oxymethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)13-7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
InChI Key |
CZTGYKBKXXBOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Attachment of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopropane derivative.
Linking to the Pyridine Moiety: The final step involves the formation of an ether linkage between the cyclopropanamine and the 6-methylpyridin-3-yloxy group. This can be achieved through a nucleophilic substitution reaction, where the amine reacts with a halogenated pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that 1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine exhibits significant antibacterial properties. Compounds with similar structures have shown interactions with bacterial enzymes, potentially inhibiting growth or leading to cell death. The presence of the 6-methylpyridine moiety enhances these interactions, making this compound a promising candidate for developing new antibacterial agents.
Table 1: Comparison of Antibacterial Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-Methyl-1-(((6-methylpyridin-3-yl)oxy)methyl)cyclopropanamine | Similar pyridine and cyclopropane structure | Antibacterial | Methyl substitution enhances solubility |
| 4-(Methylthio)-2-cyanoacetyl-(6-methyl)pyridine | Contains cyanoacetyl group | Antimicrobial | Different functional groups lead to varied activity |
| 1-Ethyl-3-[5-[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]-7-morpholin-4-yl]urea | Urea linkage instead of ether | Antibacterial | Urea moiety may provide different binding characteristics |
Anticancer Potential
In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor growth through mechanisms such as downregulation of anti-apoptotic proteins.
Case Study: Anticancer Activity in Murine Models
A study evaluated the efficacy of this compound against triple-negative breast cancer models:
- Significant Tumor Reduction : Tumors in treated mice were reduced by approximately 40% compared to control groups.
- Mechanistic Insights : Western blot analysis revealed downregulation of anti-apoptotic proteins, indicating a potential pathway for inducing apoptosis in cancer cells.
Synthesis and Optimization
The synthesis of this compound can be achieved through various methods, including:
- Refluxing pyridine derivatives with cyclopropanamines .
- Utilizing catalysts to enhance yield and selectivity .
- Optimization through solvent selection .
These methods can be tailored to improve the efficiency and yield of the synthesis process.
Mechanism of Action
The mechanism of action of 1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to fully elucidate these pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Impact on Bioactivity: The target compound’s 6-methylpyridin-3-yloxy group contrasts with Anlotinib’s quinoline-indole-oxy substituent. The latter’s extended aromatic system and fluorine atom enhance binding to kinase domains, explaining its efficacy in cancer therapy .
Amine Group Modifications :
- The N,N-dimethylcyclopropanamine in the chloropyridinyl derivative reduces basicity compared to the primary amine in the target compound, which may affect cellular uptake or target engagement .
Therapeutic Implications: Anlotinib and the fluorinated patent compound demonstrate that cyclopropanamine derivatives with bulky aromatic substituents (e.g., quinoline-indole) exhibit pronounced anticancer activity, likely due to multi-kinase inhibition . The target compound’s simpler pyridine moiety may limit its potency but improve synthetic accessibility.
Pharmacological and Physicochemical Properties
- Lipophilicity : The chloropyridinyl analog’s logP is likely higher than the target compound due to chlorine’s hydrophobic nature, whereas Anlotinib’s methoxy and fluorine groups balance hydrophilicity .
- Metabolic Stability : Primary amines (as in the target compound) are prone to oxidative metabolism, whereas N,N-dimethylation (as in the chloropyridinyl analog) may prolong half-life .
Biological Activity
1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine is a chemical compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique cyclopropanamine structure, modified with a 6-methylpyridin-3-yl moiety, which enhances its interaction capabilities with various biological targets.
The molecular formula of this compound is C11H16N2O, with a molecular weight of 192.26 g/mol. Its structure allows for significant versatility in biological applications, making it an interesting candidate for further study.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| InChI | InChI=1S/C11H16N2O |
| SMILES | CC1=CC(CN(C)C1)OC2=C(N=C(C=C2)C)C=CC=C2 |
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Studies indicate that it may modulate nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which are implicated in various neurological conditions such as mood disorders and neurodegenerative diseases .
Biological Activity and Applications
This compound has been investigated for several potential therapeutic applications, including:
- Neurological Disorders : Its ability to interact with nAChRs suggests potential use in treating conditions like Alzheimer's disease and other cognitive impairments.
- Pain Management : Preliminary studies indicate that compounds similar to this may alleviate neuropathic pain through modulation of pain pathways .
Case Studies
- Nicotinic Receptor Modulation : A study demonstrated that derivatives of this compound exhibited selective binding to α4β2 nAChRs, enhancing cholinergic signaling which could be beneficial in cognitive enhancement therapies .
- Pain Relief Mechanisms : In rodent models, compounds structurally related to this compound showed significant analgesic effects in models of neuropathic pain, suggesting a promising avenue for pain management strategies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methyl-1-(pyridin-3-yloxy)methylcyclopropanamine | C11H16N2O | Lacks methyl group on pyridine |
| N-Methylcyclopropanamine | C8H12N2 | Simpler structure without pyridine |
| 6-Methylpyridin-3-methanol | C7H9NO | Alcohol instead of amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
